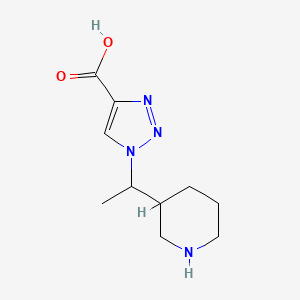
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-bromophenyl group and a 2,6-dichlorobenzylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the 2,6-dichlorobenzylthio group: This can be done by reacting the oxadiazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfur atom in the thioether group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Strong acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products with various substituents replacing the bromine atom.
Oxidation reactions: Sulfoxides or sulfones.
Hydrolysis: Decomposed products of the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the 2,6-dichlorobenzylthio group.
5-((2,6-Dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the 2-bromophenyl group.
2-Phenyl-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the bromine atom on the phenyl ring.
Uniqueness
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is unique due to the presence of both the 2-bromophenyl and 2,6-dichlorobenzylthio groups, which can impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications.
Eigenschaften
Molekularformel |
C15H9BrCl2N2OS |
|---|---|
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9BrCl2N2OS/c16-11-5-2-1-4-9(11)14-19-20-15(21-14)22-8-10-12(17)6-3-7-13(10)18/h1-7H,8H2 |
InChI-Schlüssel |
OJMOEWMZMOWPGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


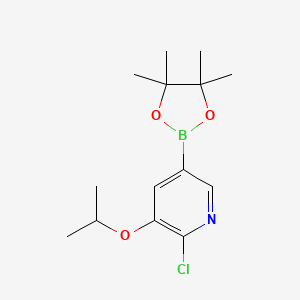


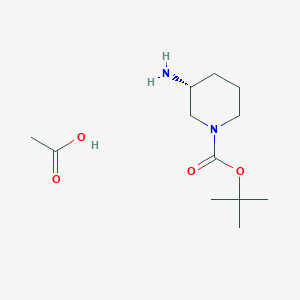
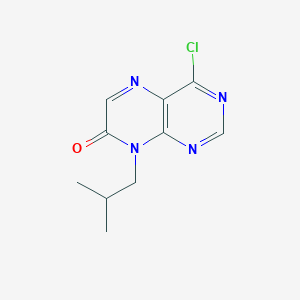
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
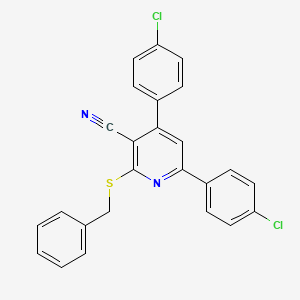



![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
